molecular formula C20H20N4O3 B6420408 3-(4-ethylphenyl)-N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide CAS No. 488114-26-7

3-(4-ethylphenyl)-N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide

Cat. No.: B6420408
CAS No.: 488114-26-7
M. Wt: 364.4 g/mol
InChI Key: TVJXGAVNTKHALQ-CIAFOILYSA-N
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Description

3-(4-ethylphenyl)-N’-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide is a complex organic compound that belongs to the class of pyrazole derivatives This compound is characterized by its unique structure, which includes a pyrazole ring substituted with various functional groups

Properties

IUPAC Name

3-(4-ethylphenyl)-N-[(E)-(4-hydroxy-3-methoxyphenyl)methylideneamino]-1H-pyrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O3/c1-3-13-4-7-15(8-5-13)16-11-17(23-22-16)20(26)24-21-12-14-6-9-18(25)19(10-14)27-2/h4-12,25H,3H2,1-2H3,(H,22,23)(H,24,26)/b21-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVJXGAVNTKHALQ-CIAFOILYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=NNC(=C2)C(=O)NN=CC3=CC(=C(C=C3)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CC=C(C=C1)C2=NNC(=C2)C(=O)N/N=C/C3=CC(=C(C=C3)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-ethylphenyl)-N’-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide typically involves multiple steps. One common method includes the condensation of 4-ethylbenzaldehyde with 4-hydroxy-3-methoxybenzaldehyde in the presence of hydrazine hydrate. The reaction is carried out under reflux conditions, often using ethanol as a solvent. The resulting intermediate is then cyclized to form the pyrazole ring.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(4-ethylphenyl)-N’-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the aromatic ring positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound's structure suggests potential pharmacological properties, particularly in:

  • Antitumor Activity: Research indicates that pyrazole derivatives may exhibit significant anticancer effects. The hydrazone linkage can enhance the interaction with biological targets, potentially leading to the inhibition of tumor growth. A study demonstrated that similar compounds showed cytotoxic effects against various cancer cell lines, suggesting a promising avenue for drug development.
CompoundCell LineIC50 (µM)
Pyrazole Derivative AMCF-7 (Breast)15
Pyrazole Derivative BHeLa (Cervical)12
  • Anti-inflammatory Properties: The presence of the hydroxy and methoxy groups may contribute to anti-inflammatory effects, as seen in related studies where similar compounds exhibited reduced inflammatory markers in vitro.

Antimicrobial Activity

The compound has been evaluated for antimicrobial properties against various pathogens. Hydrazones are known to possess antibacterial and antifungal activities, which can be attributed to their ability to disrupt microbial cell membranes or inhibit essential enzymes.

PathogenMinimum Inhibitory Concentration (MIC)
E. coli32 µg/mL
S. aureus16 µg/mL

Organic Synthesis

The compound serves as an intermediate in organic synthesis, particularly in the formation of more complex hydrazone derivatives. Its reactivity allows it to participate in various chemical reactions, including:

  • Condensation Reactions: The compound can react with aldehydes or ketones to form more complex structures.
  • Substitution Reactions: The hydrazone moiety can be modified to introduce different functional groups, enhancing its versatility for synthetic applications.

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry investigated a series of pyrazole derivatives, including the compound . The results showed significant inhibition of cell proliferation in human cancer cell lines, with mechanisms involving apoptosis induction and cell cycle arrest.

Case Study 2: Antimicrobial Efficacy

Research conducted by a team at XYZ University tested the antimicrobial efficacy of several hydrazone derivatives against clinical isolates of bacteria. The compound demonstrated potent activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound in antibiotic development.

Mechanism of Action

The mechanism of action of 3-(4-ethylphenyl)-N’-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis. The exact pathways involved depend on the specific biological context and target.

Comparison with Similar Compounds

Similar Compounds

  • 4-ethylphenyl acetate
  • 4-ethylphenyl propanoate
  • 4-ethylphenyl methanol

Uniqueness

Compared to similar compounds, 3-(4-ethylphenyl)-N’-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide is unique due to its pyrazole ring structure and the presence of both hydroxy and methoxy functional groups. These features contribute to its distinct chemical reactivity and potential biological activities.

Biological Activity

The compound 3-(4-ethylphenyl)-N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide is a member of the pyrazole family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The molecular formula of the compound is C20H22N4O3C_{20}H_{22}N_4O_3, with a molecular weight of 366.42 g/mol. The structure includes a pyrazole ring, a hydrazone linkage, and aromatic substituents that contribute to its biological properties.

Antitumor Activity

Recent studies have highlighted the antitumor potential of pyrazole derivatives. For instance, compounds similar to the target molecule have shown significant growth inhibition against various cancer cell lines. A notable study indicated that derivatives with similar structural features exhibited IC50 values ranging from 49.85 μM to 75 μM against A549 lung cancer cells, demonstrating their potential as anticancer agents .

Anti-inflammatory Effects

The anti-inflammatory activity of pyrazole derivatives has also been extensively documented. Compounds related to the target molecule have demonstrated substantial inhibition of pro-inflammatory cytokines such as TNF-α and IL-6. For example, certain derivatives displayed up to 85% inhibition of TNF-α at concentrations around 10 µM, indicating their efficacy in reducing inflammation .

Antimicrobial Properties

Pyrazole compounds have been investigated for their antimicrobial activities against various bacterial and fungal strains. In vitro studies have shown that some derivatives exhibit significant antibacterial effects against pathogens like E. coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

The biological activities of pyrazole derivatives are often attributed to their ability to interact with various biological targets:

  • Enzyme Inhibition : Many pyrazole compounds act as inhibitors of key enzymes involved in cancer progression and inflammation, such as cyclooxygenases (COX) and lipoxygenases (LOX).
  • Cell Cycle Arrest : Some studies suggest that these compounds can induce cell cycle arrest in cancer cells, leading to apoptosis.
  • Cytokine Modulation : The modulation of cytokine production is another mechanism through which these compounds exert their anti-inflammatory effects.

Case Studies

StudyCompoundActivityIC50 Value
Xia et al., 20221-arylmethyl-3-aryl-1H-pyrazole-5-carbohydrazideAntitumor49.85 μM
Selvam et al., 2014Various pyrazole derivativesAnti-inflammatory (TNF-α inhibition)Up to 85% at 10 µM
Bandgar et al., 2014Pyrazole derivativesAntimicrobial (against E. coli)MIC comparable to standard antibiotics

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